

# Application Note: Validating Hpk1-IN-39 Effects Through CRISPR/Cas9 Knockout of HPK1

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] [5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[6][7] This phosphorylation event leads to the recruitment of the 14-3-3 protein, inducing the ubiquitination and proteasomal degradation of SLP-76, which ultimately attenuates TCR signaling and dampens T-cell effector functions.[6][7]

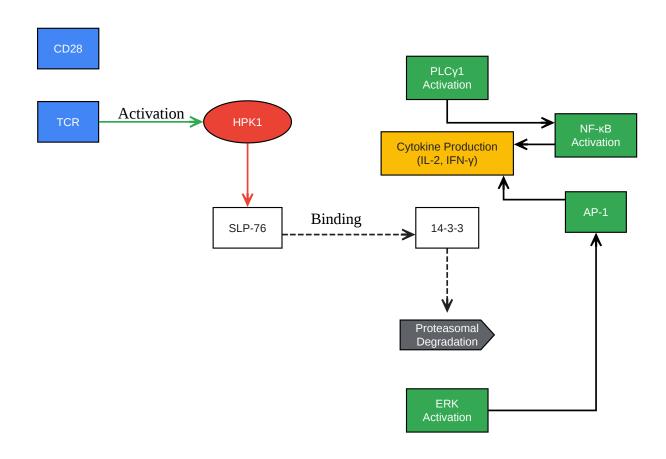
Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity.[3][6][8][9][10] Pharmacological inhibition of HPK1 is a key strategy being explored to unleash the full potential of T-cell-based cancer immunotherapies. **Hpk1-IN-39** is a representative small molecule inhibitor designed to block the kinase activity of HPK1. To rigorously validate the on-target effects of **Hpk1-IN-39** and distinguish them from potential off-target activities, a genetic approach using CRISPR/Cas9-mediated gene knockout of HPK1 is the gold standard.

This application note provides detailed protocols for the CRISPR/Cas9 knockout of HPK1 in T-cells and subsequent validation assays to compare the phenotypic and functional consequences of genetic ablation with pharmacological inhibition by **Hpk1-IN-39**.



### **HPK1 Signaling Pathway**

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.



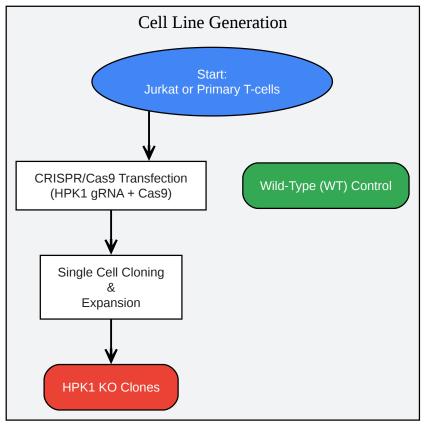
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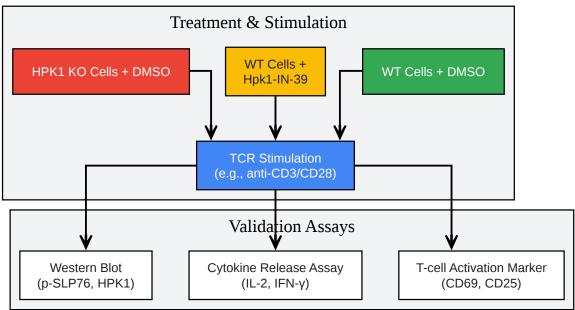
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

### **Experimental Workflow**

The following diagram outlines the experimental workflow for validating the effects of **Hpk1-IN-39** by comparison with HPK1 knockout T-cells.







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Caption: Workflow for comparing **Hpk1-IN-39** inhibition with HPK1 knockout effects.



## Materials and Methods Cell Lines and Reagents

- Jurkat T-cells (or primary human T-cells)
- Hpk1-IN-39
- CRISPR/Cas9 system with HPK1-specific guide RNAs[11]
- Antibodies: anti-HPK1, anti-p-SLP76 (Ser376), anti-SLP76, anti-β-actin, anti-CD3, anti-CD28, anti-CD69, anti-CD25
- Cytokine detection kits (ELISA or CBA) for IL-2 and IFN-y

## Experimental Protocols CRISPR/Cas9 Knockout of HPK1 in Jurkat T-cells

This protocol outlines the generation of HPK1 knockout Jurkat T-cells. A similar approach can be adapted for primary T-cells with appropriate modifications for nucleofection and cell culture.

- · gRNA Design and Cloning:
  - Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the MAP4K1 gene to ensure a functional knockout.[12]
  - Clone the designed sgRNAs into a suitable Cas9 expression vector.
- Transfection:
  - Transfect Jurkat T-cells with the Cas9-gRNA plasmid using electroporation (e.g., Amaxa Nucleofector).[13]
  - Include a control group transfected with a non-targeting gRNA.
- Single-Cell Cloning:
  - Two days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.



- Expand the single-cell clones over several weeks.
- Knockout Validation:
  - Screen expanded clones for HPK1 knockout by Western blot analysis using an anti-HPK1 antibody.
  - Confirm the absence of HPK1 protein in selected clones.
  - Sequence the genomic DNA of the target region to identify the specific insertions or deletions (indels) introduced by the CRISPR/Cas9 system.

#### **T-cell Stimulation and Treatment**

- · Cell Preparation:
  - Culture wild-type (WT) and HPK1 knockout (KO) Jurkat T-cells.
  - For the pharmacological inhibition arm, pre-treat WT Jurkat cells with a titration of Hpk1-IN-39 or DMSO (vehicle control) for 1-2 hours.
- TCR Stimulation:
  - Stimulate the cells with plate-bound anti-CD3 (e.g., 1-5 μg/mL) and soluble anti-CD28 (e.g., 1 μg/mL) antibodies for the desired time points (e.g., 15 minutes for signaling analysis, 24-48 hours for cytokine assays).

### **Western Blot Analysis for p-SLP76**

- Cell Lysis: After a short stimulation (e.g., 15 minutes), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:



- Probe the membrane with primary antibodies against p-SLP76 (Ser376), total SLP76,
   HPK1, and a loading control (e.g., β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands.

#### **Cytokine Release Assay**

- Supernatant Collection: After 24-48 hours of stimulation, collect the cell culture supernatants.
- Cytokine Measurement:
  - Measure the concentrations of IL-2 and IFN-y in the supernatants using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.

#### **T-cell Activation Marker Analysis**

- Cell Staining: After 24 hours of stimulation, harvest the cells and stain with fluorescently labeled antibodies against CD69 and CD25.
- Flow Cytometry: Analyze the expression of CD69 and CD25 on the cell surface by flow cytometry.

## **Expected Results and Data Presentation**

The following tables summarize the expected outcomes from the validation experiments.

Table 1: Comparison of Molecular Effects of Hpk1-IN-39 and HPK1 Knockout

Condition	HPK1 Protein Expression	p-SLP76 (S376) Levels upon TCR Stimulation
WT + DMSO	Normal	Increased
WT + Hpk1-IN-39	Normal	Significantly Reduced
HPK1 KO + DMSO	Absent	Undetectable[6][14]

Table 2: Comparison of Functional Effects of Hpk1-IN-39 and HPK1 Knockout



Condition	IL-2 Production	IFN-y Production	CD69/CD25 Expression
WT + DMSO	Baseline	Baseline	Baseline
WT + Hpk1-IN-39	Significantly Increased[14][15][16] [17]	Significantly Increased[13][17]	Significantly Increased
HPK1 KO + DMSO	Significantly Increased[6][13][14]	Significantly Increased[8][13]	Significantly Increased

#### Conclusion

The genetic knockout of HPK1 via CRISPR/Cas9 provides a definitive benchmark for assessing the on-target efficacy of HPK1 inhibitors like **Hpk1-IN-39**. Successful validation is achieved when the pharmacological inhibition of HPK1 phenocopies the effects of its genetic ablation. This includes the reduction of SLP-76 phosphorylation and the enhancement of T-cell activation and cytokine production.[6][13][14] These experiments are crucial for confirming the mechanism of action of novel HPK1 inhibitors and advancing their development as potent immuno-oncology therapeutics. The loss of HPK1 kinase activity and the absence of the HPK1 protein are expected to result in similar levels of enhancement in TCR-induced activation and cytokine production, underscoring the critical role of HPK1's kinase function in regulating T-cell responses.[6]

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